molecular formula C18H12N4O B10911721 (2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile

Cat. No.: B10911721
M. Wt: 300.3 g/mol
InChI Key: WZVOLQHFEHBFJA-SDNWHVSQSA-N
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Description

(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a cyanomethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Propenenitrile Group: The propenenitrile group is introduced via a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde in the presence of a base such as piperidine.

    Attachment of the Cyanomethoxyphenyl Group: The final step involves the nucleophilic substitution reaction where the cyanomethoxyphenyl group is attached to the propenenitrile intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the benzimidazole ring.

Scientific Research Applications

(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyanomethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.

    Propenenitrile Derivatives: Compounds with similar propenenitrile groups but different aromatic substituents.

Uniqueness

(E)-2-(1H-1,3-BENZIMIDAZOL-2-YL)-3-[2-(CYANOMETHOXY)PHENYL]-2-PROPENENITRILE is unique due to its combination of a benzimidazole core and a cyanomethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C18H12N4O/c19-9-10-23-17-8-4-1-5-13(17)11-14(12-20)18-21-15-6-2-3-7-16(15)22-18/h1-8,11H,10H2,(H,21,22)/b14-11+

InChI Key

WZVOLQHFEHBFJA-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC#N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC#N

Origin of Product

United States

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